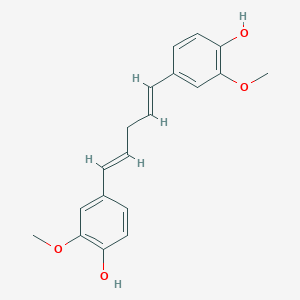

1,5-双(4-羟基-3-甲氧基苯基)戊-1,4-二烯

描述

The compound 1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene is a chemical of interest due to its various applications and properties. It is related to a family of compounds that exhibit photophysical properties, mesomorphism, and potential biological activities such as cytotoxicity against cancer cells . The compound and its derivatives have been synthesized and evaluated for different applications, including their use in liquid crystal technology and as potential therapeutic agents .

Synthesis Analysis

The synthesis of 1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene and its derivatives involves various chemical reactions. For instance, aminomethyl derivatives of the compound have been synthesized and designed as new cytotoxins . Additionally, the compound has been synthesized through a general and straightforward total synthesis starting from 4-methoxycinnamic acid . The Knoevenagel reaction has been employed to synthesize related phenylene vinylene oligomers, which are highly photoluminescent .

Molecular Structure Analysis

The molecular structure of 1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene has been characterized using different techniques. Single-crystal X-ray diffraction has been used to determine the crystal structure of related compounds, revealing details such as space group, unit cell parameters, and intermolecular interactions . Computational studies have also been performed to obtain optimized stable molecular structures and investigate electronic transitions .

Chemical Reactions Analysis

The compound exhibits divergent reactivity depending on the electron-transfer conditions employed. For example, a related compound, 1,3-Bis(4-methoxyphenyl)cyclohexane-1,3-diyl cation radical, shows different products when generated by photoinduced electron transfer versus one-electron oxidant . This indicates the potential for diverse chemical reactions involving 1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene under varying conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene derivatives have been investigated through various studies. Differential scanning calorimetry and polarized optical microscopy have been used to investigate transition temperatures and phase characterization . Spectroscopic evaluations, including FT-IR and FT-NMR, have been conducted to provide a detailed investigation of the compounds . The nonlinear optical properties of related compounds have also been studied, indicating potential applications in optical devices .

科学研究应用

非线性光学性质

Shettigar等人(2006年)的研究探讨了双香豆酮衍生物的非线性光学参数,包括一种1,5-双(4-羟基-3-甲氧基苯基)戊-1,4-二烯的变体。他们发现这些化合物表现出显著的非线性光学性质,由于双光子吸收现象,具有作为光学限幅材料的潜在应用 (Shettigar et al., 2006)。

抗肿瘤性质

Ö. Yerdelen等人(2015年)合成了1,5-双(4-羟基-3-甲氧基苯基)戊-1,4-二烯-3-酮的氨甲基衍生物,展示了它们作为细胞毒素具有肿瘤选择性的潜力 (Ö. Yerdelen et al., 2015)。另一项研究专注于这些衍生物的合成和评估其细胞毒活性,进一步强调了它们在癌症治疗中的潜力 (Quincoces Suarez et al., 2010)。

光引发能力

Novikova等人(2002年)研究了五氮杂-1,4-二烯类化合物的光引发能力,包括一种结构类似于1,5-双(4-羟基-3-甲氧基苯基)戊-1,4-二烯的化合物,在乙烯单体的自由基聚合中。他们发现这些化合物具有高的引发能力,表明它们在材料科学和聚合物化学中的实用性 (Novikova et al., 2002)。

热分解动力学

Manikandan等人(2016年)研究了香豆酮的热分解动力学,包括一种1,5-双(4-羟基-3-甲氧基苯基)戊-1,4-二烯-3-酮的变体。这项研究提供了关于这类化合物稳定性和分解机制的见解,与它们在各种工业过程中的应用相关 (Manikandan et al., 2016)。

降糖活性

K Das等人(2016年)评估了1,5-双(4-羟基-3-甲氧基苯基)戊-1,4-二烯-3-酮的合成类似物在糖尿病大鼠中的降糖效果,表明在糖尿病管理中具有潜在应用 (K Das et al., 2016)。

安全和危害

属性

IUPAC Name |

4-[(1E,4E)-5-(4-hydroxy-3-methoxyphenyl)penta-1,4-dienyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c1-22-18-12-14(8-10-16(18)20)6-4-3-5-7-15-9-11-17(21)19(13-15)23-2/h4-13,20-21H,3H2,1-2H3/b6-4+,7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUITXMZDWYBZLK-YDFGWWAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CCC=CC2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C/C=C/C2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3R,4S,5R)-4-benzoyloxy-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B143901.png)

![Oxepino[2,3-C]pyridine](/img/structure/B143908.png)